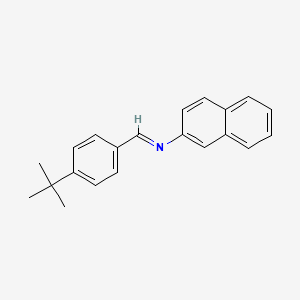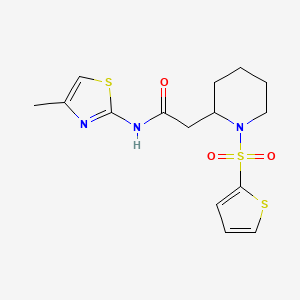
N-(1-benzylpiperidin-4-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylpiperidine moiety and a quinazolinone core, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Benzylation: The piperidine nitrogen is benzylated using benzyl halides under basic conditions.
Amide Formation: The final step involves coupling the quinazolinone derivative with the benzylpiperidine intermediate using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the quinazolinone core or the amide bond.
Substitution: The benzyl group and the piperidine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, substituted quinazolinones, and modified piperidine rings.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine moiety could enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Known for their anti-cancer, anti-inflammatory, and antimicrobial activities.
Piperidine Derivatives: Often used in pharmaceuticals for their psychoactive and analgesic properties.
Uniqueness
The combination of a benzylpiperidine moiety with a quinazolinone core in N-(1-benzylpiperidin-4-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide makes it unique. This structure could confer unique pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(12-15-27-22(29)19-8-4-5-9-20(19)25-23(27)30)24-18-10-13-26(14-11-18)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDKKUDJIHZURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)
![N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide](/img/structure/B2841632.png)
![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)


![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)



![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
